molecular formula C6H2BrCl2FO2S B13510355 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B13510355
M. Wt: 307.95 g/mol
InChI Key: WTUZNQXMQDJFIN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrCl2FO2S. It is a derivative of benzene, substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pre-substituted benzene ring. One common method is the sulfonation of 3-Bromo-6-chloro-2-fluorobenzene using chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide
  • 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonate
  • 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonothioate

Uniqueness

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is unique due to its combination of substituents and the presence of the sulfonyl chloride group. This combination imparts specific reactivity and properties, making it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C6H2BrCl2FO2S

Molecular Weight

307.95 g/mol

IUPAC Name

3-bromo-6-chloro-2-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H

InChI Key

WTUZNQXMQDJFIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)F)Br

Origin of Product

United States

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